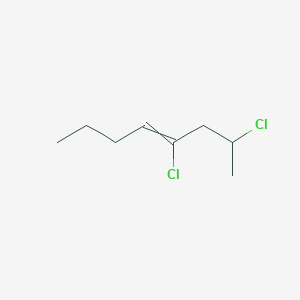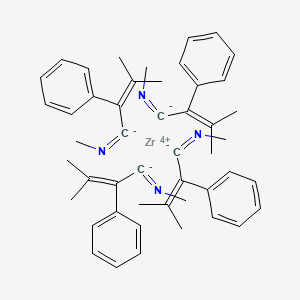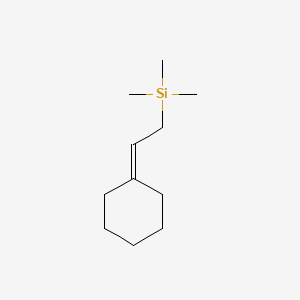
Silane, (2-cyclohexylideneethyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (2-cyclohexylideneethyl)trimethyl- is an organosilicon compound with the molecular formula C11H22Si. It features a cyclohexylideneethyl group attached to a trimethylsilane moiety. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are characterized by the presence of one or more silicon atoms bonded to hydrogen and/or organic groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-cyclohexylideneethyl)trimethyl- typically involves the reaction of cyclohexylideneethyl derivatives with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom in trimethylchlorosilane is replaced by the cyclohexylideneethyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
Silane, (2-cyclohexylideneethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
科学研究应用
Silane, (2-cyclohexylideneethyl)trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of Silane, (2-cyclohexylideneethyl)trimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can engage in hyperconjugation, stabilizing positive charges and facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and material science.
相似化合物的比较
Similar Compounds
- Allyltrimethylsilane
- Vinyltrimethylsilane
- Phenyltrimethylsilane
Uniqueness
Silane, (2-cyclohexylideneethyl)trimethyl- is unique due to its cyclohexylideneethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.
属性
CAS 编号 |
63922-76-9 |
|---|---|
分子式 |
C11H22Si |
分子量 |
182.38 g/mol |
IUPAC 名称 |
2-cyclohexylideneethyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h9H,4-8,10H2,1-3H3 |
InChI 键 |
MXBJYMQIMKJXKC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC=C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
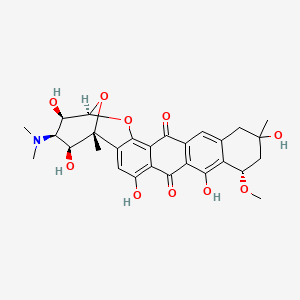

![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)

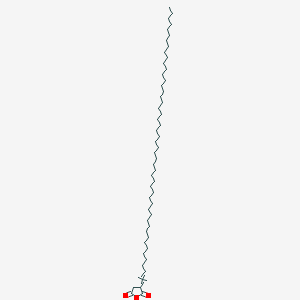
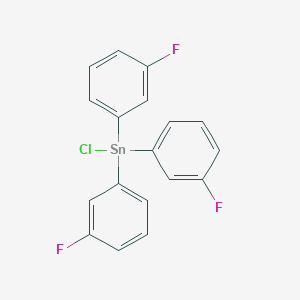

![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)

